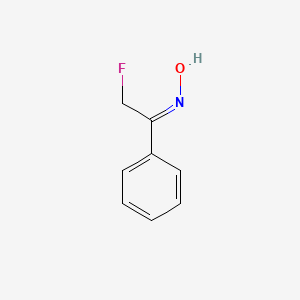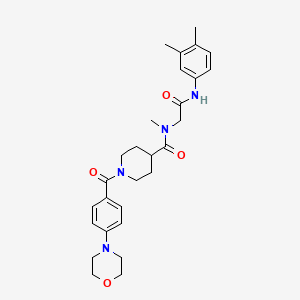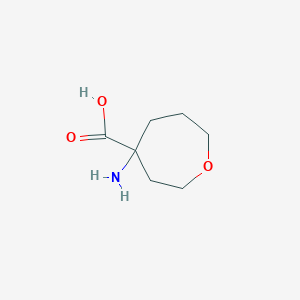![molecular formula C8H9N3O2S B15328447 methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate](/img/structure/B15328447.png)
methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate is a chemical compound with the molecular formula C8H9N3O2S and a molecular weight of 211.24 g/mol . This compound is characterized by the presence of a pyridine ring, a sulfanyl group, and a methanimidoyl carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate typically involves the reaction of 2-aminopyridine with a suitable thiol and a carbamate precursor. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions are mild and metal-free, often involving the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridine derivatives .
Applications De Recherche Scientifique
Methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate include:
- N-(pyridin-2-yl)imidates
- N-(pyridin-2-yl)benzimidoyl cyanides
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a pyridine ring, a sulfanyl group, and a methanimidoyl carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C8H9N3O2S |
|---|---|
Poids moléculaire |
211.24 g/mol |
Nom IUPAC |
methyl N-(C-pyridin-2-ylsulfanylcarbonimidoyl)carbamate |
InChI |
InChI=1S/C8H9N3O2S/c1-13-8(12)11-7(9)14-6-4-2-3-5-10-6/h2-5H,1H3,(H2,9,11,12) |
Clé InChI |
JTJGXYYEVABNSV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC(=N)SC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B15328364.png)
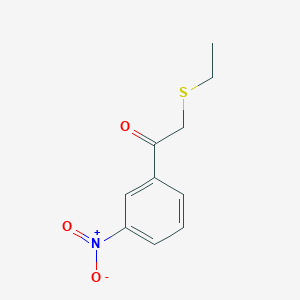

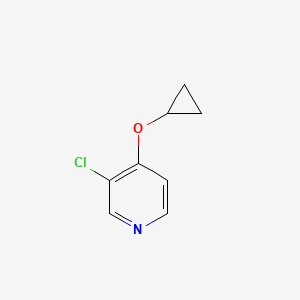

![1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B15328384.png)
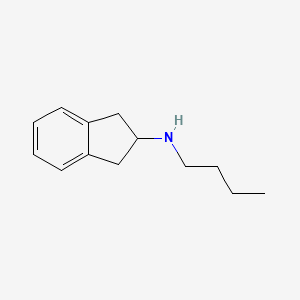

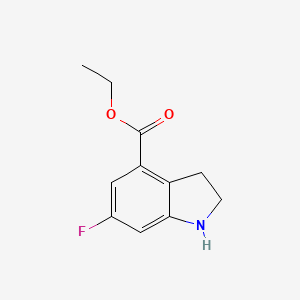
![2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid](/img/structure/B15328422.png)
